molecular formula C24H21N3O3 B2437455 N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide CAS No. 920376-12-1

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide

Cat. No.: B2437455
CAS No.: 920376-12-1
M. Wt: 399.45
InChI Key: BSHQXRVCCMEZJM-UHFFFAOYSA-N
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Description

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide is a complex organic compound that features a furan ring, a pyridazine ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide typically involves multiple steps, including the formation of the furan and pyridazine rings, followed by their coupling with the diphenylacetamide moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The furan and pyridazine rings allow the compound to bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-24(23(18-8-3-1-4-9-18)19-10-5-2-6-11-19)25-15-17-30-22-14-13-20(26-27-22)21-12-7-16-29-21/h1-14,16,23H,15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHQXRVCCMEZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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